2,3-Dibromo-5-(trifluoromethyl)thiophene
Description
The Enduring Significance of the Thiophene (B33073) Heterocycle
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a versatile building block in the synthesis of a wide array of complex molecules. numberanalytics.comnumberanalytics.com Its unique electronic properties make it a valuable component in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov In materials science, thiophene-based polymers are integral to the advancement of organic electronics, including field-effect transistors, solar cells, and light-emitting diodes. jcu.edu.auresearchgate.netnih.gov The thiophene nucleus is also a common feature in many commercially available drugs, highlighting its importance in medicinal chemistry. nih.govnih.gov
How Halogen Substituents Shape Thiophene's Reactivity and Properties
The introduction of halogen atoms, such as bromine, onto the thiophene ring significantly alters its chemical behavior. Halogens are electron-withdrawing groups that can deactivate the aromatic ring towards electrophilic substitution. lumenlearning.com However, they also serve as versatile synthetic handles, enabling a variety of cross-coupling reactions like Suzuki and Stille couplings. jcu.edu.aunih.gov This allows for the construction of more complex molecular architectures. jcu.edu.au The position of the halogen on the thiophene ring is crucial, as it dictates the regioselectivity of subsequent reactions. studysmarter.co.uk The presence of bromine atoms, as in 2,3-Dibromo-5-(trifluoromethyl)thiophene, provides two reactive sites for further functionalization.
The Trifluoromethyl Group: A Powerful Electron-Withdrawing Tool
The trifluoromethyl (CF3) group is one of the strongest electron-withdrawing groups used in organic chemistry. mdpi.comchegg.com Its high electronegativity, stemming from the three fluorine atoms, significantly pulls electron density away from the aromatic ring to which it is attached. vaia.com This deactivation of the ring makes it less susceptible to electrophilic attack. vaia.comwikipedia.org In medicinal chemistry, the CF3 group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com Its presence can profoundly influence the electronic properties of a molecule, a key factor in the design of organic electronic materials.
Exploring the Landscape of Multifunctionalized Thiophenes
The development of thiophenes bearing multiple, distinct functional groups is a vibrant area of chemical research. mdpi.comresearchgate.net These "multifunctionalized" thiophenes are highly sought after as they offer a platform for creating materials and molecules with precisely tailored properties. nih.gov Research in this area focuses on developing novel synthetic methodologies to control the placement of different substituents on the thiophene ring. mdpi.comresearchgate.net The ability to combine the effects of various functional groups, such as the dual reactivity of halogens and the strong electron-withdrawing nature of a trifluoromethyl group, is a powerful strategy in modern chemical synthesis. jcu.edu.au
This compound: A Compound of Growing Interest
Within the broader context of multifunctionalized thiophenes, this compound has emerged as a compound of significant interest. Its structure combines the synthetic versatility of two bromine atoms with the potent electronic influence of a trifluoromethyl group. This unique combination makes it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the fields of pharmaceuticals and materials science. myskinrecipes.com The strategic placement of the bromine atoms at the 2 and 3 positions, coupled with the trifluoromethyl group at the 5 position, allows for selective chemical transformations, providing a pathway to novel and complex thiophene derivatives.
Properties and Characteristics of this compound
| Property | Value |
| Molecular Formula | C5HBr2F3S |
| Molecular Weight | 310.93 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not specified |
| Density | Not specified |
Properties
IUPAC Name |
2,3-dibromo-5-(trifluoromethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2F3S/c6-2-1-3(5(8,9)10)11-4(2)7/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRFPAMLMDTGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Comprehensive Reactivity of 2,3 Dibromo 5 Trifluoromethyl Thiophene
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the synthesis of complex molecular architectures from 2,3-Dibromo-5-(trifluoromethyl)thiophene. uwindsor.ca These reactions, including the Stille, Suzuki-Miyaura, and Kumada couplings, generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.calibretexts.org
The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is noted for its tolerance of a wide variety of functional groups and the use of mild reaction conditions. nih.gov For a substrate like this compound, Stille coupling provides a method to introduce alkyl, vinyl, or aryl groups at the bromine-substituted positions.
The general protocol involves reacting the dibromothiophene with an organostannane, such as a tributyltin derivative, in the presence of a palladium(0) catalyst. rsc.org Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts generated in situ from a palladium(II) precursor. nih.govrsc.org
Table 1: Representative Conditions for Stille Cross-Coupling Reactions
| Catalyst | Organotin Reagent | Solvent | Temperature (°C) |
|---|---|---|---|
| Pd(PPh₃)₄ | R-Sn(Bu)₃ | Toluene | 90-110 |
| Pd₂(dba)₃ / P(o-tol)₃ | R-Sn(Bu)₃ | Toluene | 90-110 |
Data compiled from various sources illustrating typical Stille reaction conditions. rsc.orgnih.gov
The reaction can be performed sequentially to afford either mono- or disubstituted products, depending on the stoichiometry of the organotin reagent used. The choice of ligands on the palladium catalyst and the specific reaction conditions can influence the rate and selectivity of the coupling. uwindsor.ca
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling methods, reacting an organohalide with a boronic acid or boronate ester. nih.gov Its popularity stems from the stability and low toxicity of the boron reagents and the generally high yields achieved. nih.gov This reaction is highly effective for the arylation or vinylation of this compound.
The reaction typically requires a palladium catalyst, a base, and a suitable solvent system, often a mixture of an organic solvent and water. nih.govnih.gov The base is crucial for the activation of the boronic acid in the transmetalation step. researchgate.net
Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Bromothiophenes
| Catalyst | Base | Solvent | Temperature (°C) | Aryl Boronic Acid |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | Phenylboronic acid |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | Reflux | Vinylboronic acid |
This table presents common conditions used for Suzuki couplings of related bromothiophene substrates. nih.govresearchgate.netnih.gov
The reaction demonstrates good functional group tolerance. nih.gov For dibrominated substrates, selective mono-arylation can be achieved by carefully controlling the reaction conditions and the amount of boronic acid used. Double Suzuki-Miyaura coupling can be performed to yield 2,5-diaryl-3-hexylthiophene derivatives in reasonable yields by using an excess of the aryl-boronic acid. nih.gov
The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) as the organometallic component. organic-chemistry.orgwikipedia.org This method is effective for forming carbon-carbon bonds by reacting substrates like this compound with alkyl, vinyl, or aryl Grignard reagents. Catalysts are typically based on nickel or palladium. wikipedia.org
A significant advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of these reagents limits the functional group tolerance of the reaction compared to Stille or Suzuki couplings. wikipedia.org Nickel-based catalysts, such as NiCl₂ complexes with phosphine (B1218219) ligands (e.g., NiCl₂/Xantphos), have been used effectively in Kumada couplings involving trifluoromethyl-substituted aromatic compounds. researchgate.net
The reaction mechanism is analogous to other palladium-catalyzed couplings, involving oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. wikipedia.org Recent studies have also implicated odd-electron palladium species (e.g., Pd(I)) as being competent in Kumada cross-coupling catalytic cycles. chemrxiv.org
In dihalogenated heterocycles like this compound, the two bromine atoms are in chemically distinct environments, leading to potential regioselectivity in sequential cross-coupling reactions. The bromine at the C2 position is adjacent to the sulfur atom, while the bromine at the C3 position is adjacent to a C-Br bond and a C-CF₃ bond.
Studies on related dibromothiophenes have shown that the first palladium-catalyzed coupling reaction (both Suzuki and Stille) occurs preferentially at the C–Br bond adjacent to the sulfur atom (the C2 position). rsc.org This positional selectivity is attributed to the extremely facile oxidative addition of the palladium(0) catalyst to the C–Br bond at the α-position of the thiophene (B33073) ring. rsc.org This step is significantly faster than oxidative addition at the C3 position, thus dictating the site of the initial substitution.
This inherent reactivity difference allows for the selective synthesis of 2-substituted-3-bromo-5-(trifluoromethyl)thiophenes by using one equivalent of the coupling partner. A second, different coupling partner can then be introduced to react at the C3 position, enabling the synthesis of unsymmetrically disubstituted thiophenes.
The catalytic cycle for palladium-catalyzed cross-coupling reactions of this compound involves three key steps:
Transmetalation : In this step, the organic group from the organometallic reagent (e.g., organotin, organoboron, or organomagnesium) is transferred to the palladium(II) center, displacing the bromide ligand. wikipedia.orgrsc.org For Suzuki coupling, this step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. researchgate.netnih.gov The precise mechanism of transfer can be complex, but it results in a diorganopalladium(II) intermediate where both organic partners are bound to the palladium atom. illinois.edu Research suggests that for dibromothiophenes, transmetalation is the rate-limiting step for the substitution processes. rsc.org
Reductive Elimination : This is the final step, where the two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new carbon-carbon bond of the final product. libretexts.orgwikipedia.org This process is typically fast and irreversible, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. chemrxiv.org
Nucleophilic Substitution Reactions at Bromine Centers
Direct nucleophilic aromatic substitution (SNAr) at the bromine centers of this compound is generally not a favored reaction pathway under typical conditions. Aryl halides, particularly those on electron-rich rings like thiophene, are relatively unreactive toward nucleophiles unless strongly activated by electron-withdrawing groups. While the trifluoromethyl group is electron-withdrawing, the palladium-catalyzed cross-coupling pathways are overwhelmingly more efficient and selective for functionalizing the C-Br bonds. The high energy barrier for the formation of the Meisenheimer complex intermediate in an SNAr reaction makes this route less synthetically useful compared to the versatile and mild conditions of metal-catalyzed reactions.
Organometallic Chemistry and Transformations of this compound
The presence of two bromine atoms on the thiophene ring of this compound offers strategic points for organometallic transformations. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex derivatives.
Halogen-Lithium Exchange Reactions on Dibromothiophenes
Halogen-lithium exchange is a rapid and efficient method for converting aryl halides into organolithium species, which are potent nucleophiles for further reactions. harvard.edunih.gov In the case of this compound, the reaction can be controlled to achieve selective monolithiation. The exchange is typically performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.
The regioselectivity of the first halogen-lithium exchange is dictated by the electronic and steric environment of the bromine atoms. The trifluoromethyl group at the C5 position is a powerful electron-withdrawing group, which increases the acidity of the adjacent C4 proton but, more importantly, influences the stability of the resulting lithiated species. The bromine at the C2 (α-position) is generally more reactive towards exchange than the bromine at the C3 (β-position). Furthermore, the strong inductive effect of the CF3 group at C5 makes the C2 position more electrophilic and thus more susceptible to the formation of the 'ate-complex' intermediate that facilitates the exchange. harvard.edu Consequently, monolithiation is expected to occur preferentially at the C2 position, yielding 3-bromo-5-(trifluoromethyl)thiophen-2-yllithium.
Careful control of stoichiometry (using one equivalent of alkyllithium) is crucial to prevent a second exchange reaction at the C3 position. The resulting organolithium intermediate is typically used immediately in the next step due to its potential instability, even at low temperatures.
Formation and Reactivity of Thienyl Organozinc and Organomanganese Reagents
While organolithium reagents are highly reactive, their utility can be limited by low functional group tolerance. Thienyl organozinc and organomanganese reagents offer a milder and more selective alternative for cross-coupling reactions. mdpi.com These reagents can be prepared from this compound through two primary routes.
The first method involves the direct insertion of an activated metal, such as Rieke® Zinc or activated manganese, into one of the carbon-bromine bonds. mdpi.com This approach can sometimes suffer from a lack of regioselectivity in dihalogenated systems.
A more controlled and common method is transmetalation from the corresponding organolithium intermediate. After the regioselective formation of 3-bromo-5-(trifluoromethyl)thiophen-2-yllithium via halogen-lithium exchange, the addition of a metal salt like zinc chloride (ZnCl2) or manganese(II) bromide (MnBr2) results in the formation of the desired organometallic species: 3-bromo-5-(trifluoromethyl)thiophen-2-yl)zinc(II) chloride or (3-bromo-5-(trifluoromethyl)thiophen-2-yl)manganese(II) bromide, respectively. rsc.org These reagents are generally more stable than their lithium counterparts and exhibit greater functional group compatibility. mdpi.com The presence of lithium chloride, a byproduct of the transmetalation with ZnCl2, can be beneficial, often enhancing the solubility and reactivity of the organozinc reagent. beilstein-journals.org
Applications in Further Derivatization and Functionalization
The organometallic intermediates derived from this compound are versatile building blocks for a wide range of derivatization and functionalization reactions. rsc.org The selectively formed organolithium, organozinc, or organomanganese reagents at the C2 position can be reacted with various electrophiles to introduce new substituents.
For instance, quenching the organolithium reagent with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide (CO2) followed by an acidic workup produces the corresponding carboxylic acid.
The organozinc and organomanganese reagents are particularly valuable for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling with aryl boronic acids or the Negishi coupling, enable the formation of C-C bonds to introduce aryl, heteroaryl, or alkyl groups at the C2 position. nih.govnih.govresearchgate.net These reactions are fundamental in synthesizing complex molecules for materials science and pharmaceutical applications.
The table below summarizes potential derivatization reactions starting from the C2-metalated intermediate of this compound.
| Reagent Class | Example Reagent | Catalyst/Conditions | Product Type at C2 Position |
| Organolithium Quench | |||
| Carbonyls | Benzaldehyde | 1. THF, -78 °C; 2. H3O+ | Secondary Alcohol |
| Carbon Dioxide | CO2 (dry ice) | 1. THF, -78 °C; 2. H3O+ | Carboxylic Acid |
| Alkyl Halides | Methyl Iodide | THF, -78 °C to RT | Methyl Group |
| Organozinc Coupling | |||
| Aryl Halides (Negishi) | Iodobenzene | Pd(PPh3)4 | Phenyl Group |
| Acid Chlorides | Acetyl Chloride | PdCl2(dppf) | Ketone |
| Organomanganese Coupling | |||
| Aryl Halides | 4-bromotoluene | PdCl2(dppf) | p-tolyl Group |
This table presents illustrative examples of common synthetic transformations.
Influence of the Trifluoromethyl Group on Reaction Kinetics and Regioselectivity
The trifluoromethyl (CF3) group is a unique substituent that exerts a profound influence on the reactivity of the thiophene ring through a combination of strong electronic and moderate steric effects. mdpi.com
Electron-Withdrawing Effects and Their Impact on Electrophilic/Nucleophilic Attack
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily operating through a strong negative inductive effect (-I). nih.govnih.gov This is due to the high electronegativity of the three fluorine atoms. Unlike groups such as methoxy (B1213986) or nitro, the CF3 group does not participate significantly in resonance (mesomeric) effects.
The potent inductive withdrawal of electron density has several major consequences for the reactivity of the 5-(trifluoromethyl)thiophene ring:
Deactivation towards Electrophilic Aromatic Substitution: The thiophene ring is significantly deactivated towards attack by electrophiles. The electron density of the aromatic π-system is greatly reduced, making reactions like Friedel-Crafts acylation or nitration much more difficult compared to unsubstituted thiophene.
Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the CF3 group (i.e., the C4 and C2 positions), should a suitable leaving group be present.
Increased Acidity of Ring Protons: The C-H bond at the C4 position is rendered more acidic, facilitating deprotonation by strong bases.
Influence on Regioselectivity: In reactions involving the formation of intermediates, the electron-withdrawing nature of the CF3 group destabilizes adjacent positive charges (carbocations) but stabilizes adjacent negative charges (carbanions). This effect is crucial in directing the regioselectivity of reactions like the halogen-lithium exchange, where the formation of a negatively charged carbon at the C2 position is favored over the C3 position, as it is further from the destabilizing influence on the intermediate 'ate-complex' and results in a more stable final organolithium species. nih.gov
Steric Considerations in Reaction Design
While the electronic effects of the trifluoromethyl group are dominant, its steric profile also plays a role in directing reactivity. The CF3 group is significantly bulkier than a hydrogen or fluorine atom and is often considered a bioisostere for a chlorine atom or even an isopropyl group in some contexts. mdpi.com
In this compound, the steric bulk of the CF3 group at the C5 position can influence the accessibility of the adjacent C4 position. However, the most significant steric interactions often involve the interplay between multiple substituents. For reactions occurring at the C3 position, the combined steric hindrance from the adjacent bromine at C2 and the CF3 group at C5 could potentially impede the approach of bulky reagents.
This steric crowding contributes to the regiochemical outcome of many reactions. For example, in the halogen-lithium exchange, the approach of the bulky alkyllithium reagent (often present as an aggregate) is less hindered at the C2 position than at the C3 position, which is flanked by another bromine atom. This steric preference aligns with the electronically favored outcome, reinforcing the high regioselectivity for monolithiation at the C2 position. When designing syntheses, this combined electronic deactivation and steric hindrance must be considered to predict the most likely site of reaction. researchgate.net
C-H Bond Activation and Direct Arylation Strategies
The regioselective functionalization of thiophene rings is a critical challenge in the synthesis of advanced materials and pharmaceuticals. Direct arylation, a process that avoids the pre-functionalization of substrates, has emerged as a powerful and atom-economical tool. For polysubstituted thiophenes like this compound, controlling the site of C-H activation is paramount.
Regiocontrolled C5-Arylation using a Bromo-Substituent as a Blocking Group
The presence of a bromo-substituent at the C2-position of a thiophene ring can serve as an effective blocking group, directing palladium-catalyzed C-H activation to the C5-position. beilstein-journals.orgnih.gov This strategy allows for the regioselective synthesis of C5-arylated thiophenes, which can be challenging to obtain through other methods. beilstein-journals.org
In a study investigating the direct arylation of 3-substituted-2-bromothiophenes, it was demonstrated that various electron-deficient aryl bromides could be coupled at the C5-position with moderate to high yields, without cleavage of the C-Br bond at the C2-position. beilstein-journals.orgnih.gov This methodology utilizes a phosphine-free palladium catalyst, potassium acetate (B1210297) (KOAc) as the base, and N,N-dimethylacetamide (DMA) as the solvent. beilstein-journals.orgnih.gov
The reaction of 2-bromo-3-methylthiophene (B51420) with several para-substituted aryl bromides bearing electron-withdrawing groups such as nitro, cyano, and formyl groups, resulted in the desired 5-arylated thiophenes in yields ranging from 60-64%. beilstein-journals.org The slower oxidative addition of the 2-bromo-3-methylthiophene to the palladium catalyst is thought to contribute to higher yields by reducing the formation of side-products. beilstein-journals.org
This regiocontrolled C5-arylation provides a strategic advantage for the synthesis of 2,5-di(hetero)arylated thiophenes with two different aryl units. The initial C5-arylation is followed by a subsequent palladium-catalyzed reaction, such as a Suzuki coupling or a second direct arylation, at the now-activated C2-position. beilstein-journals.orgnih.gov This sequential approach offers a "green" and efficient route to these valuable compounds by minimizing synthetic steps and waste generation. nih.gov
| Aryl Bromide | Product | Yield (%) |
|---|---|---|
| 4-Nitrobenzonitrile | 2-Bromo-3-methyl-5-(4-cyanophenyl)thiophene | 62 |
| 4-Bromobenzaldehyde | 4-(5-Bromo-4-methylthiophen-2-yl)benzaldehyde | 60 |
| 1-Bromo-4-nitrobenzene | 2-Bromo-3-methyl-5-(4-nitrophenyl)thiophene | 64 |
Mechanistic Aspects of Palladium-Catalyzed Direct Arylation
The palladium-catalyzed direct arylation of thiophenes is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. This mechanism involves the simultaneous cleavage of the C-H bond and formation of a Pd-C bond, facilitated by a base.
In the context of C5-arylation of 2-bromo-3-substituted thiophenes, the proposed catalytic cycle commences with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by the coordination of the thiophene substrate to the palladium center. The key regioselective step is the C-H bond activation at the C5-position, which is sterically more accessible than the C4-position and electronically favored. The bromo-substituent at the C2-position effectively blocks this site from undergoing C-H activation.
The subsequent reductive elimination from the resulting arylpalladium(II) complex releases the C5-arylated thiophene product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The choice of base, solvent, and ligands can significantly influence the efficiency and selectivity of this process. The use of a phosphine-free system with KOAc as the base and DMA as the solvent has proven effective for this transformation. beilstein-journals.orgnih.gov
Other Relevant Organic Transformations (e.g., Oxidation, Reduction)
While specific literature on the oxidation and reduction of this compound is limited, the reactivity of related brominated and substituted thiophenes provides valuable insights into its potential chemical transformations.
Oxidation:
The oxidation of thiophenes can lead to the formation of thiophene-1-oxides or thiophene-1,1-dioxides. The outcome of the reaction is highly dependent on the nature and position of the substituents on the thiophene ring, as well as the oxidizing agent employed. For instance, the oxidation of various brominated thiophenes has been studied, revealing that hindered thiophenes are more likely to yield the corresponding sulfone (S,S-dioxide). In contrast, less hindered or monosubstituted thiophenes may lead to reactive sulfoxide (B87167) intermediates that can undergo dimerization.
Given the presence of both bromo and trifluoromethyl substituents in this compound, it is anticipated that its oxidation would require strong oxidizing agents due to the electron-withdrawing nature of the substituents. The resulting sulfoxide or sulfone would be of interest as a reactive intermediate in cycloaddition reactions.
Reduction:
The reduction of brominated thiophenes can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like zinc dust in the presence of an acid. The selective removal of bromine atoms can be challenging and often depends on the reaction conditions and the position of the bromine on the thiophene ring. For example, the debromination of 2,3,5-tribromothiophene (B1329576) can be controlled to yield 3-bromothiophene (B43185).
For this compound, reductive debromination could potentially offer a route to mono-bromo or fully debrominated trifluoromethylthiophene derivatives. The trifluoromethyl group is generally stable under many reducing conditions, but its influence on the reactivity of the adjacent C-Br bonds would need to be considered.
Spectroscopic Data for this compound Remains Largely Uncharacterized in Publicly Available Literature
A comprehensive review of available scientific literature reveals a significant gap in the detailed spectroscopic characterization of the chemical compound this compound. While synthetic pathways may be inferred from related thiophene chemistry, specific, experimentally-derived data from advanced spectroscopic techniques—essential for unambiguous structural elucidation and understanding its physicochemical properties—are not readily found in published research.
To fulfill the detailed requirements of the requested article, specific data points from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy would be necessary. This would include precise chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F NMR, a detailed mass-to-charge ratio and fragmentation pattern from MS, characteristic vibrational frequencies from IR spectroscopy, and specific absorption maxima from UV-Vis spectroscopy.
Without access to peer-reviewed articles or spectral databases containing this specific information for this compound, the generation of a scientifically accurate and detailed article as outlined is not possible. Constructing such an article would require speculation based on similar but distinct molecules, a practice that would compromise the integrity and accuracy of the scientific information presented. Further experimental research is needed to fully characterize this compound and publish the corresponding spectroscopic data.
Based on a thorough search of available scientific literature and crystallographic databases, there is currently no publicly accessible single-crystal X-ray diffraction data for the compound This compound .
As a result, it is not possible to provide the detailed structural elucidation and advanced spectroscopic characterization requested in the article outline. The specific crystallographic parameters, including the crystal system, space group, unit cell dimensions, bond lengths, bond angles, dihedral angles, and analysis of intermolecular interactions, are all derived from experimental X-ray diffraction studies of a single crystal of the compound.
Without a published crystal structure, the generation of the requested data tables and the corresponding analysis for the following sections is not feasible:
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Single-Crystal Diffraction for Absolute Molecular Structure Determination
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)
Therefore, an article focusing solely on the chemical compound “2,3-Dibromo-5-(trifluoromethyl)thiophene” with the specified detailed structural analysis cannot be generated at this time due to the absence of the necessary experimental data in the public domain.
Computational and Theoretical Investigations of 2,3 Dibromo 5 Trifluoromethyl Thiophene
Density Functional Theory (DFT) Studies
Chemical Reactivity Descriptors
Chemical reactivity descriptors derived from conceptual DFT are crucial for predicting how a molecule will interact with other chemical species. These descriptors are calculated based on the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 2,3-Dibromo-5-(trifluoromethyl)thiophene, the presence of two bromine atoms and a potent electron-withdrawing trifluoromethyl group on the electron-rich thiophene (B33073) ring is expected to significantly influence these values and, consequently, its reactivity.
Global reactivity descriptors like chemical hardness (η), softness (σ), and the electrophilicity index (ω) provide a quantitative measure of a molecule's stability and reactivity.
Chemical Hardness (η) represents the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the energies of the HOMO and LUMO orbitals (η ≈ (ELUMO - EHOMO)/2). A large HOMO-LUMO gap corresponds to high hardness, indicating greater stability and lower reactivity.
Chemical Softness (σ) is the reciprocal of hardness (σ = 1/η) and indicates a molecule's polarizability and higher reactivity.
Electrophilicity Index (ω) measures the stabilization in energy when a system acquires additional electronic charge from the environment. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO)/2). A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.govresearchgate.net
For this compound, the strong electron-withdrawing nature of the -CF₃ group and the bromine atoms is expected to lower the energy of the LUMO significantly. This would lead to a smaller HOMO-LUMO gap, resulting in a lower chemical hardness (η) and higher chemical softness (σ) compared to unsubstituted thiophene. rdd.edu.iq Consequently, the molecule is predicted to have a high electrophilicity index (ω), classifying it as a strong electrophile suitable for reactions with nucleophiles. nih.gov Studies on other thiophenes substituted with electron-withdrawing groups confirm that such functionalization enhances electrophilic character.
Table 1: Definitions of Key Chemical Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution; measure of stability. |
| Chemical Softness (σ) | σ = 1 / η | Reciprocal of hardness; indicates higher reactivity and polarizability. |
| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. |
| Electrophilicity Index (ω) | ω = μ² / 2η | Measures the propensity to accept electrons; a high value indicates a strong electrophile. |
The fraction of transferred electronic charge (ΔN) is a conceptual DFT descriptor that quantifies the number of electrons transferred from a donor molecule (B) to an acceptor molecule (A) upon interaction. The formula is given by ΔN = (μB - μA) / (ηA + ηB). A positive ΔN value indicates that the molecule is acting as an electron acceptor.
Given its predicted high electrophilicity, this compound would be expected to have a strongly negative electronic chemical potential (μ). In reactions with nucleophilic species (which have a higher μ), the ΔN value for the thiophene derivative would be positive, confirming its role as an electron acceptor. Quantum chemical studies on thiophene oligomers have utilized this parameter to correlate molecular structure with electronic behavior. sapub.org The calculation of ΔN is a direct application of conceptual DFT to predict charge transfer phenomena. nih.gov
Non-Linear Optical (NLO) Properties Prediction (First Hyperpolarizability)
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics. journaleras.com The first hyperpolarizability (β) is a key molecular property that quantifies the second-order NLO response. Molecules with large β values are promising candidates for NLO applications. journalirjpac.com
DFT calculations are a powerful tool for predicting the NLO properties of molecules. journaleras.comjournalirjpac.com The value of β is highly dependent on intramolecular charge transfer (ICT). Typically, molecules with strong electron-donating and electron-accepting groups connected by a π-conjugated system exhibit large β values.
While this compound does not have a classic donor-acceptor structure, the presence of the powerful electron-withdrawing trifluoromethyl group can induce significant polarization and enhance the NLO response. journaleras.com Computational studies on other trifluoromethyl-substituted heterocycles have shown that the -CF₃ group contributes to large hyperpolarizability values. journaleras.comjournaleras.com Therefore, it is predicted that this compound would exhibit a notable NLO response, with a first hyperpolarizability value significantly greater than that of standard reference materials like urea. journaleras.com Calculations on similar thiophene-based systems have demonstrated that functionalization can effectively tune NLO properties. nih.govresearchgate.net
Vibrational Frequency Calculations and Comparison with FT-IR Spectra
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a fundamental technique for molecular structure elucidation. DFT calculations can accurately predict the vibrational frequencies of a molecule, which, when compared with experimental spectra, provide a detailed assignment of the observed vibrational modes. iosrjournals.orgnih.gov
For this compound, a theoretical vibrational analysis would typically be performed using a method like B3LYP with a 6-31G or larger basis set. iosrjournals.orgnih.gov The calculated harmonic frequencies are often systematically higher than the experimental values and are corrected using a scaling factor to improve agreement. epstem.net
The predicted spectrum would feature characteristic bands corresponding to the functional groups present:
Thiophene Ring Vibrations : C-H stretching modes are expected around 3100 cm⁻¹. C=C and C-C stretching vibrations within the ring typically appear in the 1300-1550 cm⁻¹ region. iosrjournals.orgjchps.com The C-S stretching modes are found at lower wavenumbers, often between 600-850 cm⁻¹. iosrjournals.org
C-Br Vibrations : The carbon-bromine stretching frequencies are expected in the lower frequency region of the spectrum.
C-F and CF₃ Vibrations : The C-F stretching modes associated with the trifluoromethyl group are typically very strong and appear in the 1000-1350 cm⁻¹ region.
By comparing the calculated, scaled frequencies with an experimental FT-IR spectrum, each absorption band can be assigned to a specific molecular motion, confirming the molecular structure. iosrjournals.orgrsc.org
Table 2: Expected Vibrational Frequency Ranges for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Thiophene C-H | Stretching | ~3100 |
| Thiophene Ring | C=C / C-C Stretching | 1300 - 1550 |
| Thiophene Ring | C-S Stretching | 600 - 850 |
| Trifluoromethyl (-CF₃) | C-F Stretching | 1000 - 1350 (Strong) |
Semi-Empirical Quantum Chemical Methods (e.g., PM3)
Semi-empirical quantum chemical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to DFT and ab initio methods. wikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify calculations. sapub.orgwikipedia.org
The PM3 method, part of the Neglect of Diatomic Differential Overlap (NDDO) family, is particularly useful for large organic molecules where more rigorous methods are too time-consuming. sapub.orgwikipedia.org It can be employed for geometry optimization and the calculation of electronic properties like heats of formation and orbital energies. osi.lvresearchgate.net Studies on thiophene derivatives have shown that PM3 can provide reliable results for certain properties, such as enthalpies of formation, when benchmarked against experimental data. osi.lv While generally less accurate than DFT for detailed electronic structure analysis, PM3 serves as an effective tool for initial computational screening and for studying large systems. sapub.orgresearchgate.net
Solvent Effects on Electronic and Energetic Properties (e.g., IEF-PCM model)
Chemical reactions and spectroscopic measurements are most often conducted in solution. The surrounding solvent can significantly influence the electronic and energetic properties of a solute molecule. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these solvent effects.
The Integral Equation Formalism variant of PCM (IEF-PCM) is a widely used implicit solvation model. nih.govscispace.com In this approach, the solute is placed within a cavity in a continuous dielectric medium that represents the solvent. The model calculates the electrostatic interactions between the solute and the polarized continuum, providing insights into how the solvent affects properties like conformational stability, electronic transition energies (UV-Vis spectra), and dipole moments. rsc.org While studies on hyperbranched polythiophenes suggest that the influence of solvent polarization on properties like ionization potential can sometimes be small, the inclusion of a solvation model is crucial for accurately predicting properties in solution. scispace.com For a polar molecule like this compound, the IEF-PCM model would be essential for obtaining realistic theoretical predictions of its behavior in different solvent environments.
Advanced Applications in Materials Science and Polymer Chemistry
Monolithic Precursors for Conductive Polythiophenes
Conductive polythiophenes are a class of polymers that have garnered significant interest due to their electrical conductivity and processability, making them suitable for a variety of electronic applications. The performance of these materials is highly dependent on the regularity of their polymer chain, known as regioregularity. The compound 2,3-dibromo-5-(trifluoromethyl)thiophene serves as a key monomeric precursor for the synthesis of highly regioregular poly(3-(trifluoromethyl)thiophene)s.
Design and Synthesis of Monomers for Regioregular Polymerization
The synthesis of regioregular polythiophenes necessitates monomers that can be controllably coupled in a head-to-tail fashion. For this purpose, 2,5-dihalo-3-substituted thiophenes are commonly employed as monomer precursors. In the context of this compound, while it possesses the necessary halogen atoms for polymerization, its substitution pattern (2,3-dibromo) is less common for achieving high regioregularity in standard polymerization methods compared to 2,5-dibromo isomers.
However, the principles of monomer design for regioregular polymerization often involve creating an asymmetric dihalide monomer where one halogen is more reactive than the other, or by employing specific polymerization techniques that favor a head-to-tail arrangement. Cross-coupling polymerization catalyzed by transition metal complexes, such as those involving nickel or palladium, is a recognized and effective method for producing regioregular polythiophenes. These methods often involve the conversion of the dihalo-monomer into an organometallic intermediate.
Polymerization Mechanisms (e.g., Living Chain Growth Polycondensation)
The polymerization of thiophene (B33073) monomers can proceed through various mechanisms, with living chain-growth polycondensation being a particularly powerful method for producing well-defined polymers with controlled molecular weights and low polydispersity. In this type of polymerization, the polymer chain ends remain active throughout the process, allowing for the sequential addition of monomer units.
One prominent example of a quasi-living polymerization technique is the Grignard Metathesis (GRIM) polymerization. This method typically involves the reaction of a 2,5-dihalo-3-alkylthiophene with a Grignard reagent to form a magnesium-halogen exchange product, which is then polymerized in the presence of a nickel catalyst. This process has been shown to proceed via a chain-growth mechanism, where the catalyst transfers along the growing polymer chain. This allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio. While less common for 2,3-disubstituted thiophenes, the principles of catalyst-transfer polycondensation could potentially be adapted for monomers like this compound to achieve controlled polymerization.
| Polymerization Method | Key Features | Resulting Polymer Characteristics |
| Grignard Metathesis (GRIM) Polymerization | Quasi-living chain-growth mechanism, typically uses a Ni catalyst. | Controlled molecular weight, low polydispersity, high regioregularity. |
| Catalyst-Transfer Polycondensation | A type of living chain-growth polymerization where the catalyst remains associated with the growing chain end. | Well-defined polymer architectures, including block copolymers. |
Influence of Bromine and Trifluoromethyl Substituents on Polymerization and Resulting Material Properties
The bromine and trifluoromethyl substituents on the thiophene ring play a crucial role in both the polymerization process and the properties of the resulting polymer. The bromine atoms at the 2 and 3 positions are the reactive sites for cross-coupling polymerization. Their reactivity can be influenced by the electronic nature of the trifluoromethyl group.
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Its presence on the thiophene ring has several significant effects on the final polymer's properties:
Electronic Properties: The electron-withdrawing nature of the -CF3 group can lower the highest occupied molecular orbital (HOMO) energy level of the polymer. This can lead to increased oxidative stability and a higher open-circuit voltage (Voc) in organic photovoltaic devices.
Solubility: The introduction of fluorinated groups like -CF3 can enhance the solubility of the resulting polymer in organic solvents. This is a crucial advantage for solution-based processing of electronic devices.
Thermal Stability: Polymers containing trifluoromethyl groups often exhibit improved thermal and thermo-oxidative stability.
Morphology: The presence of the -CF3 group can influence the intermolecular packing of the polymer chains in the solid state, which in turn affects charge transport properties.
| Substituent | Influence on Polymerization | Influence on Resulting Material Properties |
| Bromine | Provides reactive sites for cross-coupling polymerization. | Not directly part of the final polymer backbone after polymerization. |
| Trifluoromethyl (-CF3) | Can influence the reactivity of the bromine atoms due to its electron-withdrawing nature. | Lowers HOMO energy level, increases oxidative stability, enhances solubility, improves thermal stability, and influences solid-state packing. |
Components for Organic Electronic Devices
The unique properties imparted by the trifluoromethyl group make polymers derived from this compound promising candidates for use in various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
Utilization in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the energy levels of the materials used in the emissive layer and charge-transporting layers are critical for efficient device performance. The ability to tune the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels of polythiophenes through the incorporation of electron-withdrawing groups like -CF3 is highly advantageous. A lower HOMO level can improve the injection of holes from the anode and enhance the stability of the device. Thiophene-based materials are known to be used in various layers of OLEDs, and the introduction of a trifluoromethyl group can potentially enhance their performance and stability.
Integration into Organic Photovoltaics (OPVs)
In the field of OPVs, the power conversion efficiency is heavily dependent on the open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF). The Voc is directly related to the difference between the HOMO level of the donor material and the LUMO level of the acceptor material. By lowering the HOMO level of the polythiophene donor through the introduction of a trifluoromethyl group, a higher Voc can be achieved. Trifluoromethyl-substituted polymers have been investigated as donor materials in polymer solar cells, leading to devices with high open-circuit voltages. mdpi.com The improved solubility of trifluoromethylated polythiophenes also facilitates the formation of a desirable blend morphology with fullerene or non-fullerene acceptors, which is crucial for efficient charge separation and transport.
Development of Materials for Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is largely determined by the charge transport properties of the organic semiconductor used as the active layer. Thiophene-based polymers are among the most studied materials for this purpose due to their excellent charge carrier mobility and environmental stability. nih.govpkusz.edu.cn
The incorporation of this compound into conjugated polymers offers a strategic approach to fine-tune semiconductor properties. The potent electron-withdrawing trifluoromethyl (-CF3) group can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. mdpi.com This reduction in energy levels is crucial for several reasons:
Improved Air Stability: A lower HOMO level makes the material more resistant to oxidation by ambient oxygen and moisture, leading to OFETs with longer operational lifetimes.
Facilitation of Electron Injection: A lower LUMO level can facilitate the injection of electrons from high work function electrodes, which is essential for developing n-type or ambipolar transistors.
Control over Charge Transport: While many polythiophenes are p-type semiconductors (hole-transporting), the introduction of strong electron-withdrawing groups can shift the behavior towards n-type (electron-transporting) or ambipolar (transporting both holes and electrons). nih.gov
The dibromo functionality at the 2- and 3-positions allows for polymerization through various cross-coupling reactions, such as Stille or Suzuki couplings, to create conjugated backbones. nih.gov The resulting polymer architecture, combined with the electronic influence of the -CF3 group, can lead to materials with strong intermolecular π-π stacking in the solid state, a key requirement for efficient charge transport and high mobility in OFET devices. nih.govderpharmachemica.com
| Polymer Type | Key Substituent | HOMO Level (eV) | LUMO Level (eV) | Dominant Carrier Type | Typical Mobility (cm²/Vs) |
|---|---|---|---|---|---|
| Poly(3-hexylthiophene) | Alkyl (Donor) | -4.9 to -5.2 | -2.9 to -3.2 | p-type | 10⁻³ to 10⁻¹ |
| Fluorinated Polythiophene | Fluorine (EWG) | -5.3 to -5.6 | -3.3 to -3.6 | p-type / ambipolar | 10⁻² to 1 |
| Trifluoromethylated Polythiophene (Projected) | -CF₃ (Strong EWG) | < -5.6 | < -3.6 | Ambipolar / n-type | Dependent on morphology |
Design and Synthesis of Low Band Gap Conjugated Materials
A critical goal in the development of organic semiconductors for applications like organic photovoltaics (OPVs) and near-infrared (NIR) detectors is the creation of materials with a low optical band gap. A low band gap allows the material to absorb a broader range of the solar spectrum, leading to higher device efficiency. A well-established strategy for achieving this is to construct a polymer backbone consisting of alternating electron-donating (D) and electron-accepting (A) units. nih.gov
In this context, this compound serves as an excellent precursor for an electron-accepting moiety. The -CF3 group is one of the strongest electron-withdrawing substituents used in polymer chemistry. When this monomer is copolymerized with an electron-rich comonomer (such as a benzodithiophene or fluorene (B118485) derivative), the resulting D-A copolymer exhibits a significant intramolecular charge transfer from the donor unit to the acceptor unit. This interaction leads to a stabilization of the LUMO and a destabilization of the HOMO, effectively reducing the energy difference between them—the band gap. nih.gov
The synthesis of these materials is typically achieved through palladium-catalyzed cross-coupling reactions, where the dibromo functionality of the thiophene monomer allows for the controlled and sequential addition of donor units to build the conjugated polymer chain. nih.gov By carefully selecting the donor comonomer, the band gap of the resulting material can be precisely tuned to absorb specific wavelengths of light.
Development of Functional Materials with Tailored Electrical Conductivity and Stability
The electrical conductivity of conjugated polymers is a key parameter that can be adjusted through chemical doping. Polythiophenes are known to achieve high conductivity upon oxidation (p-doping). du.ac.ircmu.edu The stability of both the neutral and doped states of the polymer is crucial for the longevity of electronic devices.
Polymers synthesized from this compound are expected to exhibit enhanced stability due to the properties of the trifluoromethyl group. The high electronegativity of the fluorine atoms can protect the polymer backbone from oxidative degradation. mdpi.com This increased stability is beneficial for applications where the material is exposed to air and electrical bias over long periods.
Furthermore, the introduction of the -CF3 group modifies the polymer's redox potential, making it more difficult to oxidize compared to its non-fluorinated counterparts. While this means higher potentials are needed for p-doping, the resulting doped state is often more stable. The conductivity of such polymers can be significantly enhanced by optimizing the polymer microstructure and the interaction between the polymer and the dopant molecules. chalmers.se Recent studies have shown that rational design of polymer-dopant interactions can overcome potential disruptions to the charge transport path, leading to remarkable enhancements in electrical conductivity. chalmers.se
| Polymer | Dopant | Conductivity (S/cm) | Environmental Stability |
|---|---|---|---|
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | PSS | 1 - 1000 | High |
| Poly(3-hexylthiophene) (P3HT) | F4TCNQ | 1 - 100 | Moderate |
| Fluorinated Polythiophene (Generic) | Various | 10⁻² - 100 | High |
Applications in Other Advanced Materials (e.g., Corrosion Inhibitors based on Thiophene Oligomers)
Beyond electronic applications, thiophene-based materials have shown significant promise as corrosion inhibitors for metals and alloys. researchgate.netresearchgate.net The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium. rdd.edu.iq The effectiveness of thiophene derivatives is attributed to the presence of the sulfur heteroatom, which can coordinate with the metal surface, and the π-electrons of the aromatic ring, which facilitate strong adsorption. nih.govscribd.com
Oligomers or polymers derived from this compound could function as highly effective corrosion inhibitors. The polymerization or oligomerization of this monomer would create larger molecules with multiple adsorption sites (sulfur atoms and thiophene rings), leading to the formation of a more stable and dense protective film on the metal surface. nih.gov
The presence of the -CF3 group could further enhance the inhibitory properties through several mechanisms:
Hydrophobicity: The fluorinated group would increase the hydrophobicity of the protective film, repelling water and reducing its role in the corrosion process.
Adsorption Modification: The strong dipole moment of the C-F bonds could influence the molecule's adsorption geometry and binding energy on the metal surface, potentially leading to a more robust and effective barrier layer. researchgate.net
Theoretical studies using Density Functional Theory (DFT) on various thiophene derivatives have confirmed that structural properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO), play a crucial role in determining the inhibition efficiency. researchgate.net
2,3 Dibromo 5 Trifluoromethyl Thiophene As a Versatile Synthetic Building Block
Intermediate in the Preparation of Highly Functionalized Thiophene (B33073) Derivatives
2,3-Dibromo-5-(trifluoromethyl)thiophene serves as an excellent starting point for creating thiophene derivatives with tailored substitution patterns. The two bromine atoms on the thiophene ring possess differential reactivity, which can be exploited for selective and sequential functionalization. In palladium-catalyzed cross-coupling reactions, the bromine atom at the 2-position is typically more reactive than the one at the 3-position. This allows for the stepwise introduction of different substituents, leading to the synthesis of di- or even tri-substituted thiophenes that would be difficult to access through other routes.
This regioselective functionalization is crucial for building a library of thiophene compounds with diverse properties. nih.gov For instance, a reaction can be performed under conditions that favor monosubstitution at the 2-position, followed by a second, different coupling reaction at the 3-position. This approach provides precise control over the final molecular architecture, enabling the synthesis of highly functionalized thiophene derivatives for various applications. researchgate.net
| Reaction Type | Position of Initial Functionalization | Subsequent Functionalization | Potential Product Class |
| Suzuki Coupling | C2-position with an arylboronic acid | C3-position with a different arylboronic acid | 2,3-Diaryl-5-(trifluoromethyl)thiophenes |
| Sonogashira Coupling | C2-position with a terminal alkyne | C3-position with an aryl halide (via lithiation-bromination) | 2-Alkynyl-3-aryl-5-(trifluoromethyl)thiophenes |
| Stille Coupling | C2-position with an organostannane | C3-position with a different organostannane | Asymmetrically substituted 2,3-diorganyl-5-(trifluoromethyl)thiophenes |
| Buchwald-Hartwig Amination | C2-position with an amine | C3-position with an amine | 2,3-Diamino-5-(trifluoromethyl)thiophene derivatives |
Building Block for Complex Organic Molecules
The functionalized thiophenes derived from this compound are themselves valuable intermediates for the synthesis of more complex organic molecules. Thiophene-containing compounds are integral to numerous pharmaceuticals, agrochemicals, and materials for organic electronics. ijprajournal.comresearchgate.net The ability to use this dibrominated building block allows for the incorporation of the trifluoromethyl-thiophene moiety into larger, intricate molecular frameworks.
For example, thiophene units can be coupled to form oligomers or polymers with specific electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). nih.gov In medicinal chemistry, the thiophene core can act as a bioisostere for a benzene (B151609) ring, and the substituents introduced via the bromine positions can be designed to interact with specific biological targets. researchgate.net The synthesis of thiophene-based trimers using dibromothiophenes as starting materials highlights their role in constructing larger, conjugated systems. nih.govmdpi.com
Precursor for the Synthesis of Other Trifluoromethylated Heterocyclic Systems
Beyond its use in creating thiophene derivatives, this compound can serve as a precursor for the synthesis of entirely different trifluoromethylated heterocyclic systems. The trifluoromethyl group is highly sought after in drug discovery due to its ability to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net
Chemical transformations can be employed to modify the thiophene ring itself. For instance, the substituted thiophene can undergo ring-opening and subsequent recyclization reactions with different reagents to form other five- or six-membered heterocycles that retain the valuable trifluoromethyl group. The synthesis of pyrimidine (B1678525) derivatives from functionalized thiophene precursors is a known strategy in heterocyclic chemistry. chimicatechnoacta.ruresearchgate.net This conversion expands the utility of this compound beyond thiophene chemistry, positioning it as a versatile starting material for accessing a broader range of fluorine-containing heterocyclic scaffolds. rsc.orgnih.gov
Role in Organometallic Mediated Synthesis of Diverse Chemical Structures
Organometallic chemistry provides the primary tools for unlocking the synthetic potential of this compound. Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at the positions of the bromine atoms. researchgate.net
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a widely used method for this purpose. d-nb.infonih.gov By reacting this compound with various aryl or heteroaryl boronic acids, a diverse range of biaryl and heteroaryl-substituted thiophenes can be synthesized. nih.govnih.gov Similarly, the Stille coupling utilizes organostannanes, the Kumada coupling employs Grignard reagents, and the Sonogashira coupling introduces alkyne functionalities. mdpi.com
The sequential nature of these couplings, exploiting the higher reactivity of the C2-bromo position, is a powerful strategy. A first coupling reaction can be performed selectively at the 2-position, and the resulting 3-bromo-2-substituted-5-(trifluoromethyl)thiophene can then be subjected to a second, different coupling reaction. This one-pot or stepwise approach allows for the efficient and controlled assembly of complex molecules from a single, versatile precursor. researchgate.net
| Coupling Reaction | Organometallic Reagent | Type of Bond Formed | Example of Coupling Partner |
| Suzuki-Miyaura | Arylboronic Acid | C-C (Aryl) | Phenylboronic acid |
| Stille | Organostannane | C-C (Aryl, Vinyl, Alkyl) | Tributyl(vinyl)tin |
| Heck | Alkene | C-C (Vinyl) | Styrene |
| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | Phenylacetylene |
| Kumada | Grignard Reagent (R-MgBr) | C-C (Alkyl, Aryl) | Methylmagnesium bromide |
| Buchwald-Hartwig | Amine | C-N | Aniline |
Future Research Directions and Perspectives
Discovery and Optimization of Novel, Highly Efficient, and Environmentally Benign Synthetic Routes
The future of 2,3-Dibromo-5-(trifluoromethyl)thiophene in advanced applications is intrinsically linked to the development of sustainable and efficient synthetic methodologies. While current synthetic routes are established, a significant focus of future research will be on the discovery and optimization of novel pathways that are not only high-yielding but also environmentally benign.
One promising avenue is the exploration of C-H activation strategies. Direct, catalytic C-H bromination of a suitable trifluoromethylthiophene precursor could offer a more atom-economical alternative to traditional multi-step syntheses that often involve harsh reagents and generate significant waste. The development of selective catalysts for such transformations will be a critical challenge.
Furthermore, the principles of green chemistry will be central to future synthetic efforts. This includes the investigation of:
Alternative reaction media: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.
Energy efficiency: Utilizing microwave-assisted or flow chemistry techniques to reduce reaction times and energy consumption.
Catalyst recycling: Designing heterogeneous catalysts or utilizing advanced separation techniques to enable the recovery and reuse of expensive metal catalysts.
The table below outlines potential areas for improvement in the synthesis of this compound.
| Current Approach | Future Direction | Potential Advantages |
| Multi-step synthesis with stoichiometric reagents | Direct C-H activation | Reduced step count, higher atom economy |
| Use of hazardous organic solvents | Green solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety |
| Batch processing | Continuous flow chemistry | Enhanced control, scalability, and safety |
| Homogeneous catalysis | Heterogeneous catalysis, catalyst immobilization | Facile catalyst separation and recycling |
Development of Next-Generation Catalytic Systems for Precise Functionalization
The two bromine atoms at the 2- and 3-positions of the thiophene (B33073) ring offer a gateway to a vast chemical space through various cross-coupling reactions. Future research will undoubtedly focus on the development of next-generation catalytic systems that allow for the precise and selective functionalization of these positions.
A key area of interest will be the development of orthogonal catalytic systems that can selectively activate one C-Br bond in the presence of the other. This would enable the stepwise introduction of different functional groups, leading to the synthesis of highly complex and unsymmetrical thiophene derivatives with tailored properties. Research into catalysts with high steric and electronic discrimination will be paramount.
Furthermore, advancements in photoredox catalysis and electrochemistry are expected to provide new tools for the functionalization of this compound under mild conditions. These methods can offer alternative reaction pathways that are not accessible through traditional thermal catalysis, potentially leading to novel molecular architectures.
Advanced Computational Studies for Predictive Molecular Design and Property Tuning
Computational chemistry and molecular modeling will play an increasingly vital role in guiding the rational design of new materials based on this compound. Future research will leverage advanced computational techniques to predict and tune the properties of derivative molecules before their synthesis.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be employed to:
Predict the electronic structure, frontier molecular orbital energies (HOMO/LUMO), and band gaps of novel polymers and small molecules.
Simulate absorption and emission spectra to guide the design of materials for specific optoelectronic applications.
Understand the impact of different substituents on the molecular geometry and electronic properties.
The integration of machine learning and artificial intelligence with computational chemistry will enable high-throughput screening of virtual libraries of this compound derivatives. This will accelerate the discovery of materials with optimized properties for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Expansion of Applications in Emerging Areas of Organic Electronics and Functional Materials
Building on its established role as a valuable building block, future research will explore the application of this compound in a range of emerging technologies. The unique electronic properties conferred by the trifluoromethyl group make it a compelling candidate for next-generation organic electronic devices.
Potential areas of application to be explored include:
Organic Field-Effect Transistors (OFETs): The electron-withdrawing nature of the CF3 group can lead to n-type or ambipolar charge transport characteristics in conjugated polymers, which is crucial for the development of complementary logic circuits.
Organic Photovoltaics (OPVs): Incorporating this unit into donor-acceptor copolymers can modulate the electronic energy levels to enhance charge separation and improve power conversion efficiencies.
Organic Light-Emitting Diodes (OLEDs): The trifluoromethyl group can influence the emission color and quantum efficiency of organic emitters.
Sensors: Polymers derived from this compound could be developed as selective sensory materials for the detection of various analytes. mdpi.comresearchgate.net
The table below summarizes the key properties of this compound and their relevance to emerging applications.
| Property | Influence of Trifluoromethyl Group | Potential Application Area |
| Electron Affinity | Increased | n-type semiconductors for OFETs |
| Ionization Potential | Increased | Improved stability in electronic devices |
| Solubility | Often enhanced in organic solvents | Improved processability for solution-based device fabrication |
| Intermolecular Interactions | Can influence molecular packing | Optimization of charge transport in thin films |
Interdisciplinary Approaches Combining Synthetic Chemistry, Computational Science, and Materials Engineering
The full realization of the potential of this compound will require a highly interdisciplinary approach. Future breakthroughs will emerge from the seamless integration of expertise from synthetic chemistry, computational science, and materials engineering.
This collaborative effort will involve:
Synthetic chemists developing novel and efficient routes to the monomer and its derivatives.
Computational scientists providing theoretical insights to guide molecular design and predict material properties.
Materials engineers fabricating and characterizing devices to establish structure-property-performance relationships.
This synergistic approach will create a feedback loop where experimental results inform and refine theoretical models, and computational predictions guide synthetic efforts. Such an integrated strategy will be essential for accelerating the development of innovative functional materials based on this compound and translating them into real-world technological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
